molecular formula C24H39O4- B1243833 Chenodeoxycholate anion

Chenodeoxycholate anion

Cat. No. B1243833
M. Wt: 391.6 g/mol
InChI Key: RUDATBOHQWOJDD-BSWAIDMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chenodeoxycholate is conjugate base of chenodeoxycholic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of a chenodeoxycholic acid.

Scientific Research Applications

Membrane Stabilization and Cell Signaling

Chenodeoxycholate (CDC) demonstrates significant interactions with cellular membranes and signaling pathways. For instance, it modulates intracellular pH and calcium concentration, influencing apical anion exchange activity in human pancreatic duct cells. This activity is notably dependent on the expression of cystic fibrosis transmembrane conductance regulator (CFTR), but not on its channel activity (Ignáth et al., 2009). Additionally, CDC is involved in membrane stabilization, as it prevents membrane damage by solubilizing lipids, thereby influencing membrane structure and protecting against bile salt damage (Güldütuna et al., 1993).

Gastrointestinal Function and Disorders

CDC plays a role in gastrointestinal physiology and disorders. It has been observed to accelerate colonic transit in health, suggesting its potential application in constipation-predominant irritable bowel syndrome (Rao et al., 2010). CDC's effect on oxalate absorption from the colon also provides insights into enteric hyperoxaluria, a condition occurring after ileal resection or in certain gastrointestinal disorders (Fairclough et al., 1977).

Cholesterol Metabolism and Gallstone Dissolution

Research shows CDC's significant involvement in cholesterol metabolism and gallstone dissolution. It inhibits cholesterol synthesis and is used in the management of cerebrotendinous xanthomatosis, a condition characterized by abnormal bile acid synthesis (Berginer et al., 1984). Additionally, CDC's impact on triglyceride metabolism has been studied, indicating its potential therapeutic application in hypertriglyceridemia (Miller & Nestel, 1974).

Cellular Toxicity and Hepatocellular Injury

Exploring CDC's role in cellular toxicity, studies have investigated its impact on hepatocyte injury. For instance, glycochenodeoxycholate, a derivative of CDC, causes hepatocellular injury by depleting ATP and causing a rise in cytosolic calcium, leading to cell death (Spivey et al., 1993). This emphasizes the need for cautious use of CDC, particularly in high doses or long-term treatments.

properties

Product Name

Chenodeoxycholate anion

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-BSWAIDMHSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chenodeoxycholate anion
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Chenodeoxycholate anion
Reactant of Route 3
Chenodeoxycholate anion
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Chenodeoxycholate anion
Reactant of Route 5
Chenodeoxycholate anion
Reactant of Route 6
Chenodeoxycholate anion

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